molecular formula C15H8ClF3N2O2 B2858584 7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one CAS No. 338412-72-9

7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2858584
CAS No.: 338412-72-9
M. Wt: 340.69
InChI Key: WLMYZFDFXUHTHH-UHFFFAOYSA-N
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Description

7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinazolinone core with a chloro, hydroxy, and trifluoromethyl-substituted phenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzamide with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization to form the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Potential use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-hydroxyquinazoline and 2-methyl-4-quinazolinone.

    Trifluoromethyl-Substituted Compounds: Compounds like 3-(trifluoromethyl)aniline and 4-(trifluoromethyl)benzoic acid.

Uniqueness: 7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one is unique due to the combination of its chloro, hydroxy, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O2/c16-10-4-5-11-12(7-10)20-13(21(23)14(11)22)8-2-1-3-9(6-8)15(17,18)19/h1-7,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMYZFDFXUHTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 2
7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 3
7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 4
7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 5
7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 6
Reactant of Route 6
7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one

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